Diclorhidrato de Metileno-Bis Paroxetina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

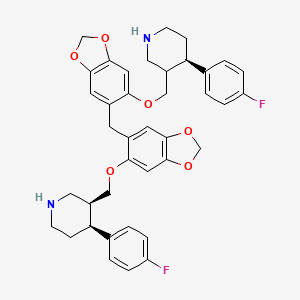

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine is a compound categorized as an impurity of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders . This compound is often used in pharmaceutical testing and analytical method development .

Aplicaciones Científicas De Investigación

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine is primarily used in scientific research for the development and validation of analytical methods . It is also used in quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Paroxetine . Additionally, this compound is utilized in the study of antidepressant mechanisms and the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Methylene-Bis Paroxetine Dihydrochloride is a derivative of Paroxetine . Paroxetine is known to primarily target the serotonin (5-HT) transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders . It is reasonable to assume that Methylene-Bis Paroxetine Dihydrochloride may have a similar mode of action.

Biochemical Pathways

Paroxetine is known to be metabolized byCYP2D6 , a key enzyme in the cytochrome P450 metabolic pathway . The metabolism involves the demethylation of the methylenedioxy group of methylenedioxyphenol .

Pharmacokinetics

Paroxetine hydrochloride is known to be completely absorbed after oral dosing . The mean elimination half-life is approximately 21 hours . Paroxetine’s metabolism is mediated in part by CYP2D6, and the metabolites are primarily excreted in the urine .

Result of Action

The inhibition of serotonin reuptake by paroxetine can lead to an increase in serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

Análisis Bioquímico

Biochemical Properties

Methylene-Bis Paroxetine Dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP2D6, which metabolizes the compound via demethylation of the methylenedioxy group . This interaction is crucial as it influences the compound’s pharmacokinetics and pharmacodynamics. Additionally, Methylene-Bis Paroxetine Dihydrochloride has been shown to inhibit serotonin reuptake, thereby affecting serotonin levels in the brain .

Cellular Effects

Methylene-Bis Paroxetine Dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it affects the activity of nitrogen-converting bacteria in aquatic environments, indicating its impact on microbial communities and nutrient cycles .

Molecular Mechanism

The molecular mechanism of Methylene-Bis Paroxetine Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to serotonin transporters, inhibiting serotonin reuptake and increasing serotonin levels in the synaptic cleft . This action is mediated through its interaction with the serotonin transporter protein, leading to altered neurotransmission and mood regulation. Additionally, it forms a tight but reversible complex with the heme iron atom of CYP2D6, affecting its metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylene-Bis Paroxetine Dihydrochloride change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that it can influence cellular function, including changes in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methylene-Bis Paroxetine Dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antidepressant activity, by inhibiting serotonin reuptake . At higher doses, it can cause toxic or adverse effects, including alterations in liver enzyme activity and potential hepatotoxicity . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

Methylene-Bis Paroxetine Dihydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. CYP2D6 plays a significant role in its metabolism, converting the compound into various metabolites through demethylation and oxidation reactions . These metabolic pathways influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination from the body.

Transport and Distribution

The transport and distribution of Methylene-Bis Paroxetine Dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound is distributed to various tissues, including the brain, where it exerts its pharmacological effects . Its localization and accumulation are influenced by factors such as blood-brain barrier permeability and tissue-specific transport mechanisms.

Subcellular Localization

Methylene-Bis Paroxetine Dihydrochloride exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is enriched in synaptosomal and microsomal fractions in the brain, indicating its involvement in neurotransmission and metabolic processes . Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, further influencing its biochemical activity.

Métodos De Preparación

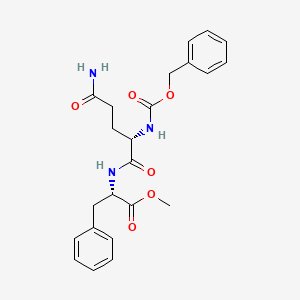

The synthesis of (4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine involves metal-catalyzed reactions, which are crucial in the production of antidepressant molecules . Transition metals such as iron, nickel, and ruthenium play a significant role in these reactions . The industrial production methods for this compound are not extensively documented, but it is typically synthesized in controlled laboratory environments to ensure high purity and quality .

Análisis De Reacciones Químicas

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts and organic solvents . The major products formed from these reactions are typically derivatives of Paroxetine, which are used for further pharmaceutical applications .

Comparación Con Compuestos Similares

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine is unique in its structure and function compared to other similar compounds. Some similar compounds include Paroxetine Dimer Dihydrochloride and other derivatives of Paroxetine . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Propiedades

IUPAC Name |

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29?,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTXNNYQYBNOJB-AMLWHMDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40F2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)